molecular formula C7H16ClNO2S B554710 tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate CAS No. 6297-93-4

tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate

Katalognummer B554710
CAS-Nummer: 6297-93-4
Molekulargewicht: 261.27 g/mol
InChI-Schlüssel: KPWCQEUBJAIORR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate” is a chemical compound with the molecular formula C14H15NO4 . It’s used in various chemical reactions and has several synonyms, including “PHT-GLY-OTBU” and "Phthaloyl-glycine tertbutyl ester" .


Molecular Structure Analysis

The compound has a molecular weight of 261.27 g/mol . Its InChI code is “1S/C14H15NO4/c1-14(2,3)19-11(16)8-15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7H,8H2,1-3H3” and its InChIKey is "LAFNOENFXFPJKD-UHFFFAOYSA-N" . The canonical SMILES representation is "CC©©OC(=O)CN1C(=O)C2=CC=CC=C2C1=O" .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 63.7 Ų . It has a XLogP3 value of 2.2, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 4 rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Unnatural Amino Acid Derivatives Synthesis

A study by Patil and Luzzio (2017) demonstrates the use of a tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivative in the synthesis of triazolylalanine analogues. This research highlights its application in producing N-isoindolinyl-1,2,3-triazolylalanine derivatives, showcasing its utility in designing novel amino acid derivatives for potential biochemical applications (Patil & Luzzio, 2017).

Key Intermediate in Atorvastatin Synthesis

Rádl (2003) described a novel synthesis method for tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a crucial intermediate in synthesizing the cholesterol-lowering drug atorvastatin. This showcases the compound's significance in the pharmaceutical industry for creating effective medications (Rádl, 2003).

Electrochemical Energy Storage Applications

Yigit and Güllü (2017) explored the design and synthesis of novel poly(3,6-dithienylcarbazole) derivatives using tert-butyl 2-(3,6-di(thiophen-2-yl)-9H-carbazol-9-yl)acetate for high-performance electrochemical energy storage applications. This research underscores the material's potential in developing advanced redox-active materials for flexible and portable energy storage devices (Yigit & Güllü, 2017).

Enantioselective Synthesis of Statins

Vempala et al. (2022) presented an efficient asymmetric synthesis of tert-butyl 2-(4R, 6R)-6-(2-aminoethyl)-2, 2-dimethyl-1,3-dioxan-4-yl) acetate, a key chiral chain precursor for atorvastatin, highlighting its role in streamlined pharmaceutical manufacturing processes (Vempala et al., 2022).

Anti-inflammatory Agents Synthesis

Nikalje, Hirani, and Nawle (2015) focused on the synthesis of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives, evaluated for their anti-inflammatory activity. This indicates the potential for developing new therapeutic agents based on the chemical structure of tert-butyl 2-(1,3-dioxoisoindolin-2-yl)acetate (Nikalje et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is "H302" , indicating that it’s harmful if swallowed. The precautionary statements are "P264-P270-P301+P312-P330" , suggesting that one should wash hands thoroughly after handling, avoid eating, drinking or smoking when using this product, and if swallowed, call a poison center or doctor if feeling unwell, and rinse mouth .

Eigenschaften

IUPAC Name

tert-butyl 2-(1,3-dioxoisoindol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-14(2,3)19-11(16)8-15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFNOENFXFPJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80978839
Record name tert-Butyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate

CAS RN

6297-93-4
Record name 6297-93-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126801
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6297-93-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PHTHALOYLGLYCINE TERT.-BUTYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.